Meclizine-d8 N,N'-Dioxide
CAS No.: 1246818-68-7
Cat. No.: VC0132313
Molecular Formula: C25H27ClN2O2
Molecular Weight: 431.002
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1246818-68-7 |
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Molecular Formula | C25H27ClN2O2 |
Molecular Weight | 431.002 |
IUPAC Name | 1-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(3-methylphenyl)methyl]-1,4-dioxidopiperazine-1,4-diium |
Standard InChI | InChI=1S/C25H27ClN2O2/c1-20-6-5-7-21(18-20)19-27(29)14-16-28(30,17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/i14D2,15D2,16D2,17D2 |
Standard InChI Key | AGPRHOVRGSVTKD-AZGHYOHESA-N |
SMILES | CC1=CC(=CC=C1)C[N+]2(CC[N+](CC2)(C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-])[O-] |
Introduction
Chemical Structure and Properties
Molecular Structure
Meclizine-d8 N,N'-Dioxide features a complex structure that combines several key elements:
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A piperazine ring core with eight deuterium atoms replacing hydrogen atoms
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Two N-oxide groups at the nitrogen positions in the piperazine ring
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A 4-chlorophenyl and phenyl group attached to a methine carbon
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A 3-methylphenylmethyl substituent
The IUPAC name of this compound is 1-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(3-methylphenyl)methyl]-1,4-dioxidopiperazine-1,4-diium, reflecting its complex structural features .
Physical and Chemical Properties
The physical and chemical properties of Meclizine-d8 N,N'-Dioxide are summarized in the following table:
Structural Identifiers
For research and analytical purposes, the following structural identifiers are associated with Meclizine-d8 N,N'-Dioxide:
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InChI: InChI=1S/C25H27ClN2O2/c1-20-6-5-7-21(18-20)19-27(29)14-16-28(30,17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/i14D2,15D2,16D2,17D2
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SMILES: [2H]C1(C(N+(C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-])([2H])[2H])[2H]
Synthesis and Preparation Methods
Oxidation Methods
The oxidation to form N-oxides typically employs oxidizing agents such as:
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Hydrogen peroxide
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m-Chloroperbenzoic acid (mCPBA)
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Other peroxide-based oxidants
These reactions must be carefully controlled to ensure oxidation of both nitrogen atoms while preserving the rest of the molecular structure.
Analytical Applications
Role in Mass Spectrometry
Meclizine-d8 N,N'-Dioxide serves important analytical functions, particularly in mass spectrometry applications. The deuterated structure provides:
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Distinct mass shifts compared to the non-deuterated compound
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Internal standards for quantitative analysis
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Reference materials for identifying metabolites
The presence of eight deuterium atoms creates a significant mass difference that allows researchers to distinguish between the labeled compound and its non-deuterated counterpart, even in complex biological matrices .
Use as Reference Standard
As a reference standard, Meclizine-d8 N,N'-Dioxide offers several advantages:
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High isotopic purity
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Chemical similarity to the parent compound
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Distinct spectral properties that facilitate identification and quantification
These characteristics make it valuable for analytical method development, quality control, and pharmacokinetic studies .
Pharmacological Properties and Metabolism
Metabolic Considerations
The N-oxide forms of meclizine represent important metabolic products. The deuterated N,N'-dioxide version allows researchers to:
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Track metabolic pathways with precision
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Understand oxidative metabolism of piperazine-containing drugs
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Develop more sensitive analytical methods for detecting metabolites
Research suggests that N-oxidation is a significant metabolic pathway for meclizine, and the N,N'-dioxide represents a further oxidized form that may appear in metabolic studies .
Comparison with Related Compounds
Related Deuterated Derivatives
Several related deuterated derivatives of meclizine exist, each serving specific research purposes:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Difference |
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Meclizine-d8 | C25H19D8ClN2 | 399.00 | No N-oxidation |
Meclizine-d8 N'-Oxide | C25H19D8ClN2O | 415.00 | Single N-oxide |
Meclizine-d8 N,N'-Dioxide | C25H19D8ClN2O2 | 431.00 | Double N-oxide |
Meclizine-d8 Dihydrochloride | C25H21D8Cl3N2 | 471.92 | HCl salt form |
This family of deuterated compounds provides researchers with tools to study various aspects of meclizine metabolism and pharmacokinetics .
Comparison with Non-Deuterated Analogues
The non-deuterated analogue, Meclizine N',N''-Dioxide (also referred to as Meclizine N,N'-Dioxide in some sources), has properties that can be compared with the deuterated version:
Property | Meclizine N',N''-Dioxide | Meclizine-d8 N,N'-Dioxide |
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Molecular Formula | C25H27ClN2O2 | C25H19D8ClN2O2 |
Molecular Weight | 422.95 g/mol | 431.00 g/mol |
CAS Number | 114624-70-3 | Not definitively established |
Mass Spectrometry | Base mass | +8 m/z shift |
Applications | Reference standard | Isotopic tracer, internal standard |
The primary difference is the mass increase of approximately 8 atomic mass units due to the deuterium substitution, which is critical for analytical applications .
Research Applications
Pharmacokinetic Studies
Meclizine-d8 N,N'-Dioxide and related deuterated compounds are valuable tools for pharmacokinetic research, enabling:
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Precise tracking of drug absorption, distribution, metabolism, and excretion
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Quantification of meclizine and its metabolites in biological samples
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Development of sensitive bioanalytical methods
The deuterium labeling allows researchers to differentiate between endogenous compounds and the administered drug, even after extensive metabolism .
Drug Metabolism Research
In drug metabolism studies, Meclizine-d8 N,N'-Dioxide serves several important functions:
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Identification of metabolic pathways involving N-oxidation
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Investigation of phase I oxidative metabolism
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Study of structural modifications that affect metabolic stability
These applications are particularly relevant for understanding the metabolism of antihistamines and other drugs containing the piperazine moiety .
Future Research Directions
Expanding Knowledge of Meclizine Metabolism
There remains significant opportunity to expand the understanding of meclizine metabolism using deuterated standards:
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Comprehensive characterization of minor metabolic pathways
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Investigation of tissue-specific metabolism
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Exploration of genetic factors affecting meclizine disposition and response
The dual N-oxide functionalities may also provide insights into oxidative drug metabolism mechanisms more broadly .
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